molecular formula C10H12ClN3 B1464772 N,N-Diallyl-6-chloro-4-pyrimidinamine CAS No. 1220036-24-7

N,N-Diallyl-6-chloro-4-pyrimidinamine

Cat. No.: B1464772
CAS No.: 1220036-24-7
M. Wt: 209.67 g/mol
InChI Key: BWAALBRZWRTHHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diallyl-6-chloro-4-pyrimidinamine is a chemical compound with the molecular formula C₁₀H₁₂ClN₃. It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and two allyl groups attached to the nitrogen atoms.

Scientific Research Applications

N,N-Diallyl-6-chloro-4-pyrimidinamine has diverse applications in scientific research:

Safety and Hazards

N,N-Diallyl-6-chloro-4-pyrimidinamine is classified as an irritant . It’s always important to handle chemical substances with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-6-chloro-4-pyrimidinamine typically involves the reaction of 6-chloro-4-pyrimidinamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-6-chloro-4-pyrimidinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinamine derivatives, while oxidation and reduction reactions can modify the allyl groups .

Mechanism of Action

The mechanism of action of N,N-Diallyl-6-chloro-4-pyrimidinamine involves its interaction with specific molecular targets. The chlorine atom and allyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diallyl-6-chloro-4-pyrimidinamine is unique due to the presence of both the chlorine atom and allyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-chloro-N,N-bis(prop-2-enyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-3-5-14(6-4-2)10-7-9(11)12-8-13-10/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAALBRZWRTHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248764
Record name 6-Chloro-N,N-di-2-propen-1-yl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-24-7
Record name 6-Chloro-N,N-di-2-propen-1-yl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N,N-di-2-propen-1-yl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diallyl-6-chloro-4-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
N,N-Diallyl-6-chloro-4-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,N-Diallyl-6-chloro-4-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
N,N-Diallyl-6-chloro-4-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
N,N-Diallyl-6-chloro-4-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
N,N-Diallyl-6-chloro-4-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.